
6-Bromo-1H-indazol-3-ol
Overview
Description
6-Bromo-1H-indazol-3-ol (CAS: 885521-92-6) is a brominated indazole derivative with the molecular formula C₇H₅BrN₂O and a molecular weight of 213.03 g/mol. Structurally, it features a hydroxyl group at position 3 and a bromine atom at position 6 of the indazole ring (Fig. 1). Key physical properties include a density of 1.942 g/cm³, a boiling point of 422.1°C, and a flash point of 209.1°C . This compound is commercially available with purities ≥98% (HPLC) and serves as a critical intermediate in pharmaceutical research, particularly in synthesizing bioactive molecules and heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-indazol-3-ol can be achieved through various methods. One common approach involves the cyclization of 2-amino-4-bromobenzoic acid derivatives. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the indazole ring. Another method involves the use of transition metal catalysts, such as copper or palladium, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can further improve the sustainability of the production methods .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-indazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the 3rd position can be oxidized to form a carbonyl group, leading to the formation of 6-Bromo-1H-indazole-3-one.
Reduction Reactions: The compound can undergo reduction reactions to form derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents are utilized.
Major Products Formed
Substitution: Formation of 6-substituted indazole derivatives.
Oxidation: Formation of 6-Bromo-1H-indazole-3-one.
Reduction: Formation of reduced indazole derivatives with altered functional groups.
Scientific Research Applications
Biological Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 6-bromo-1H-indazol-3-ol exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising results in inhibiting cell proliferation in various cancer cell lines, including K562 cells. The mechanism appears to involve the induction of apoptosis, characterized by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives demonstrate potent inhibitory effects against bacterial strains such as Staphylococcus aureus and fungal pathogens like Candida species. These findings suggest potential applications in developing new antimicrobial agents .
Enzyme Inhibition
The compound has been explored as a modulator of various enzymes implicated in disease pathways. For example, certain derivatives have shown inhibitory activity against indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor progression. This suggests that this compound could play a role in cancer immunotherapy .
Medicinal Chemistry Applications
Lead Compound Development
Due to its diverse biological activities, this compound serves as a lead compound for developing new therapeutics targeting inflammatory diseases and cancers. Its structural features allow for modifications that can enhance potency and selectivity toward specific biological targets .
Drug Discovery Platforms
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Its derivatives are being investigated for potential applications in treating neurodegenerative diseases .
Materials Science Applications
In addition to its biological applications, this compound is utilized in materials science as a building block for synthesizing novel materials with specific electronic or optical properties. The versatility of the indazole core allows for the design of materials with tailored functionalities for use in sensors or organic electronics .
Summary Table of Applications
Application Area | Details |
---|---|
Anticancer Activity | Induces apoptosis in cancer cell lines; potential for drug development |
Antimicrobial Properties | Effective against bacterial and fungal pathogens |
Enzyme Inhibition | Modulates IDO1; potential role in cancer immunotherapy |
Lead Compound Development | Serves as a basis for new therapeutics targeting various diseases |
Materials Science | Building block for novel materials with specific electronic properties |
Mechanism of Action
The mechanism of action of 6-Bromo-1H-indazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. For example, it may inhibit the activity of kinases or other enzymes involved in signaling pathways, leading to downstream effects on cellular processes. The presence of the bromine atom and hydroxyl group can influence the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
The structural and functional diversity of brominated indazoles and related heterocycles significantly impacts their physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Positional Isomers
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Density (g/cm³) | Boiling Point (°C) | pKa |
---|---|---|---|---|---|---|---|
6-Bromo-1H-indazol-3-ol | 885521-92-6 | C₇H₅BrN₂O | 213.03 | Br (C6), -OH (C3) | 1.942 | 422.1 | Not reported |
5-Bromo-1H-indazol-3-ol | 7364-27-4 | C₇H₅BrN₂O | 213.03 | Br (C5), -OH (C3) | 1.728 | 268.4 | 11.02 |
- Key Differences : The positional isomerism (Br at C5 vs. C6) alters electronic distribution and steric effects. The 5-bromo derivative has a lower boiling point (268.4°C vs. 422.1°C) and density (1.728 vs. 1.942 g/cm³), likely due to differences in molecular packing and intermolecular interactions .
Halogen-Substituted Derivatives
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Notable Features |
---|---|---|---|---|---|
This compound | 885521-92-6 | C₇H₅BrN₂O | 213.03 | Br (C6), -OH (C3) | High thermal stability (>200°C decomposition) |
6-Iodo-1H-indazol-3-ol | 885518-78-5 | C₇H₅IN₂O | 260.03 | I (C6), -OH (C3) | Larger atomic radius of iodine enhances reactivity in cross-coupling reactions |
- Reactivity: The iodo derivative’s higher molecular weight (260.03 vs. 213.03) and iodine’s polarizability make it more reactive in Sonogashira or Suzuki-Miyaura couplings compared to bromine .
Functional Group Modifications
Compound | CAS | Molecular Formula | Substituents | Melting Point (°C) | Applications |
---|---|---|---|---|---|
This compound | 885521-92-6 | C₇H₅BrN₂O | -OH (C3), Br (C6) | >200 (decomp.) | Intermediate for kinase inhibitors |
6-Bromo-3-methoxy-1H-indazole | Not provided | C₈H₇BrN₂O | -OCH₃ (C3), Br (C6) | Not reported | Electron-rich for nucleophilic substitutions |
3-Bromo-1H-indazol-6-ol | 117883-42-8 | C₇H₅BrN₂O | -OH (C6), Br (C3) | Not reported | Altered binding affinity in drug design |
- Functional Impact : Replacing -OH with -OCH₃ (methoxy) reduces hydrogen-bonding capacity but increases lipophilicity, enhancing membrane permeability in drug candidates .
Multi-Substituted Derivatives
Compound | CAS | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|---|---|
6-Bromo-3-chloro-1-methyl-1H-indazole | 1243472-33-4 | C₈H₆BrClN₂ | Br (C6), Cl (C3), -CH₃ (N1) | 245.5 | Enhanced metabolic stability due to methylation |
- Synthetic Utility : The chloro and methyl groups introduce steric hindrance, directing regioselectivity in further functionalization reactions .
Biological Activity
6-Bromo-1H-indazol-3-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in research and therapeutics.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 213.03 g/mol. The compound features a bromine atom attached to the indazole ring, which contributes to its unique chemical properties, including high gastrointestinal absorption and permeability through the blood-brain barrier, making it a candidate for various pharmacological applications.
Target Enzymes : The compound is known to interact with several key enzymes, particularly kinases such as Chk1 and Chk2, which are involved in cell cycle regulation. Additionally, it inhibits cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes.
Biochemical Pathways : The inhibition of COX-2 suggests that this compound may modulate pathways related to inflammation and apoptosis. This modulation can lead to significant effects on cellular signaling and metabolic processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Activity : By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent.
- Anticancer Properties : The ability to regulate cell cycle kinases positions this compound as a potential candidate for cancer therapy. Indazole derivatives have been explored for their anticancer effects, with some studies indicating promising results in inhibiting tumor growth .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to validate these findings.
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects against cancer and inflammation.
- Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
- Biological Studies : Employed in studying enzyme inhibitors and receptor modulators to enhance understanding of biological pathways.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds is provided below:
Compound Name | Similarity | Unique Features |
---|---|---|
6-Bromo-1-methyl-1H-indazol-3-amino | 0.91 | Contains a methyl group instead of hydroxyl |
5-Bromoindazole | 0.85 | Different substitution pattern on the indazole ring |
7-Bromoindole | 0.84 | Indole structure instead of indazole |
6-Chloroindazole | 0.83 | Chlorine substitution instead of bromine |
The combination of bromine and hydroxyl groups in this compound distinguishes it from these compounds, contributing to its specific biological activities and synthetic utility.
Case Studies and Experimental Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- In vitro Studies : Laboratory experiments demonstrated that the compound significantly inhibits COX-2 activity, leading to reduced inflammatory responses in cellular models.
- Animal Models : In vivo studies are ongoing to evaluate its efficacy against tumor growth in cancer models, showing promise in reducing tumor size compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-1H-indazol-3-ol, and how do reaction conditions influence yield?
A common method involves cyclization of brominated precursors using hydrazine derivatives. For example, 4-bromo-2-fluorobenzonitrile can react with hydrazine hydrate (NH2NH2) in 1-butanol under reflux to yield 6-Bromo-1H-indazol-3-amine, a structurally related compound, with an 86% yield after purification . Adjusting solvent polarity (e.g., PEG-400:DMF mixtures) and reaction time (e.g., 12-hour stirring under nitrogen) can optimize intermediate stability and purity .
Q. How should researchers characterize the purity and structural identity of this compound?
Combine multiple analytical techniques:
- 1H/13C NMR : Assign peaks based on known indazole derivatives. For instance, aromatic protons in similar compounds resonate at δ 7.6–8.6 ppm, while hydroxyl groups appear as broad singlets .
- Mass spectrometry : Confirm molecular weight (MW: 213.03 g/mol) via HRMS (e.g., FAB-HRMS m/z 335.1512 [M+H]+ for related indole analogs) .
- TLC/HPLC : Use EtOAc:hexanes (70:30) for TLC (Rf ≈ 0.49) or reverse-phase HPLC with UV detection .
Q. What solubility properties are critical for experimental design with this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2Cl2). Pre-dissolve in DMSO for biological assays, ensuring final concentrations <0.1% to avoid cytotoxicity . For synthetic applications, use PEG-400:DMF mixtures to enhance solubility during coupling reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
Contradictions often arise from tautomerism or residual solvents. For example:
- Tautomeric forms : The indazole hydroxyl group can tautomerize, causing peak splitting. Use deuterated DMSO to stabilize the dominant tautomer .
- Solvent artifacts : Residual acetic acid in NMR samples may obscure peaks. Dry samples under vacuum (40°C, 12 h) and re-dissolve in fresh deuterated solvent .
Cross-validate with X-ray crystallography when possible to confirm solid-state structures .
Q. What strategies optimize regioselectivity in brominated indazole functionalization?
Bromine at the 6-position directs electrophilic substitution to the 4- or 7-positions. To control regioselectivity:
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block the 3-hydroxyl group, enabling selective Suzuki coupling at the 4-position .
- Catalytic systems : Employ Pd(OAc)2 with SPhos ligand for cross-couplings, achieving >90% selectivity for 4-substituted products .
Q. How should researchers address contradictory bioactivity results in structure-activity relationship (SAR) studies?
Inconsistent biological data may stem from:
- Aggregation effects : Test compounds at multiple concentrations (e.g., 1 nM–100 µM) and use dynamic light scattering (DLS) to detect aggregates .
- Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation, which can mask true activity .
- Batch variability : Ensure purity >98% via COA validation and compare results across synthesis batches .
Q. What longitudinal study designs are recommended to assess stability and degradation pathways?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV-A), and acidic/basic conditions (pH 2–12) for 7–14 days. Monitor degradation via LC-MS to identify major breakdown products (e.g., dehalogenation or hydroxylation) .
- Real-time stability : Store samples at 2–8°C in amber vials with desiccants; assay monthly for 12 months to establish shelf-life .
Q. Data Contradiction Analysis
Q. How can researchers reconcile conflicting cytotoxicity data across cell lines?
- Cell-specific metabolism : Test compounds in primary hepatocytes vs. immortalized lines (e.g., HepG2) to account for metabolic enzyme variability .
- Assay interference : Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm apoptosis vs. false positives from bromine-mediated ROS generation .
Q. What statistical frameworks are robust for analyzing time-dependent effects in mechanistic studies?
Adopt longitudinal structural equation modeling (SEM) with bootstrapping (n=5000 resamples) to assess mediation effects, as demonstrated in studies on effort exertion and biological outcomes . For example, cross-lagged models can differentiate short-term efficacy (1-week intervals) from long-term toxicity (1-year intervals) .
Q. Methodological Best Practices
Properties
IUPAC Name |
6-bromo-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWHHOSUZDEEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646270 | |
Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-92-6 | |
Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.